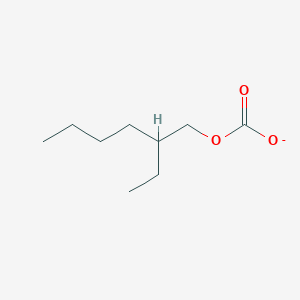
Aluminum gallium magnesium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum gallium magnesium oxide is a compound that combines the elements aluminum, gallium, and magnesium with oxygen. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. The combination of these elements results in a material with distinct chemical and physical characteristics that make it suitable for a range of scientific and industrial applications.
Preparation Methods
The synthesis of aluminum gallium magnesium oxide can be achieved through various methods, including solvothermal reactions, solid-phase reactions, and chemical co-precipitation. One common synthetic route involves the reaction between gallium acetylacetonate and aluminum isopropoxide in a solvent such as 1,4-butanediol at elevated temperatures (around 240°C) . This method allows for the formation of nanocrystalline materials with controlled compositions and structures. Industrial production methods may involve high-temperature solid-phase reactions, where the precursor materials are mixed and heated to form the desired oxide compound .
Chemical Reactions Analysis
Aluminum gallium magnesium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with alkali metal oxides at high temperatures to form compounds such as sodium gallate (NaGaO2) and magnesium gallate (MgGa2O4) . Common reagents used in these reactions include alkali metal hydroxides and chlorides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include mixed metal oxides and spinel structures .
Scientific Research Applications
Aluminum gallium magnesium oxide has a wide range of scientific research applications. In the field of materials science, it is used for its excellent photocatalytic properties and its ability to function as a transparent conducting oxide . In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in biosensors . Additionally, it has applications in the electronics industry, particularly in the development of ultraviolet (UV) photodetectors and other optoelectronic devices . Its unique properties make it a valuable material for various technological advancements.
Mechanism of Action
The mechanism of action of aluminum gallium magnesium oxide involves its interaction with light and other electromagnetic radiation. The compound’s ability to absorb and emit light in the UV range is due to its electronic structure and the presence of localized surface plasmon resonances (LSPRs) . These resonances enhance the compound’s photocatalytic activity and make it effective in applications such as UV photodetectors and photocatalysis. The molecular targets and pathways involved in these processes include the generation of reactive oxygen species (ROS) and the interaction with specific molecular structures in biological systems .
Comparison with Similar Compounds
Aluminum gallium magnesium oxide can be compared to other similar compounds, such as gallium oxide (Ga2O3), aluminum oxide (Al2O3), and magnesium oxide (MgO). Each of these compounds has unique properties and applications. For example, gallium oxide is known for its high thermal stability and wide bandgap, making it suitable for high-power electronic devices . Aluminum oxide is widely used as a catalyst and in ceramic materials due to its high hardness and chemical resistance . Magnesium oxide is commonly used as a refractory material and in the production of magnesium metal . The combination of these elements in this compound results in a material with enhanced properties and a broader range of applications.
Properties
CAS No. |
59871-73-7 |
|---|---|
Molecular Formula |
AlGaMgO4 |
Molecular Weight |
185.01 g/mol |
IUPAC Name |
aluminum;gallium;magnesium;oxygen(2-) |
InChI |
InChI=1S/Al.Ga.Mg.4O/q2*+3;+2;4*-2 |
InChI Key |
CUTMNLVLBCXFKH-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)








![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)

